molecular formula C9H15NO4 B2538950 Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate CAS No. 93423-88-2

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate

Cat. No.: B2538950
CAS No.: 93423-88-2
M. Wt: 201.222
InChI Key: YCWGTZNCRJOYQK-ZETCQYMHSA-N
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Description

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of an ethoxycarbonyl group and a carboxylate group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The pyrrolidine ring and the ethoxycarbonyl group play crucial roles in stabilizing transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate is unique due to the presence of both the ethoxycarbonyl and carboxylate groups, which confer distinct chemical reactivity and potential for diverse applications. Its chiral nature also makes it valuable in asymmetric synthesis, providing an advantage over non-chiral analogs .

Properties

IUPAC Name

1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGTZNCRJOYQK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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